4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione
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Overview
Description
4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione is a chemical compound with a unique structure that includes an amino group, a methoxyethyl group, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione typically involves the reaction of a thiane derivative with an amino group and a methoxyethyl group. Common synthetic routes include:
N-alkylation of primary amines and ammonia: This method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Reduction of nitriles and amides: This method uses catalysts like tin or iron to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The amino and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiane derivatives.
Scientific Research Applications
4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzoic acid: This compound has a similar amino and methoxy group but differs in its aromatic structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxy group and an amino group, but with a different core structure.
Uniqueness
4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione is unique due to its thiane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-12-5-2-8(9)3-6-13(10,11)7-4-8/h2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUIVBXGMTJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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